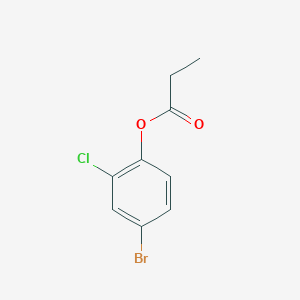

4-Bromo-2-chlorophenyl propionate

Description

4-Bromo-2-chlorophenyl propionate is an aromatic ester compound featuring a benzene ring substituted with bromine at the 4-position, chlorine at the 2-position, and a propionate ester group. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions and serve as intermediates in organic synthesis, pharmaceuticals, or materials science .

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCIZFLAAOIPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorophenyl propionate typically involves the esterification of 4-Bromo-2-chlorophenol with propionic acid or its derivatives. One common method is the reaction of 4-Bromo-2-chlorophenol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-chlorophenyl propionate may involve a continuous flow process where 4-Bromo-2-chlorophenol and propionyl chloride are fed into a reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl propionate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-Bromo-2-chlorophenol and propionic acid.

Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products such as 4-Azido-2-chlorophenyl propionate or 4-Thiocyanato-2-chlorophenyl propionate.

Ester Hydrolysis: 4-Bromo-2-chlorophenol and propionic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Intermediate for Insecticides and Acaricides

4-Bromo-2-chlorophenyl propionate serves as a valuable intermediate in the production of various insecticidal and acaricidal agents. The compound can be synthesized through the bromination of 2-chlorophenol, which results in high yields of the desired product. This process is beneficial as it minimizes the formation of undesired isomers, thus enhancing the purity of the final compounds used in pest control formulations .

Synthesis Pathways

The synthesis typically involves brominating 2-chlorophenol using bromine in the presence of solvents such as carbon tetrachloride or other halogenated hydrocarbons. This method allows for selective substitution at the 4-position, yielding 4-bromo-2-chlorophenol, which can then be further reacted to form propionate esters .

Agrochemical Applications

Insecticidal Properties

Research indicates that derivatives of 4-bromo-2-chlorophenyl propionate exhibit potent insecticidal activity. For instance, O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester is a notable example derived from this compound. Such derivatives are effective against a range of agricultural pests, making them crucial in developing safer and more effective pesticides .

Acaricidal Activity

In addition to its insecticidal properties, compounds derived from 4-bromo-2-chlorophenyl propionate have shown efficacy in controlling mite populations. This application is particularly important in agriculture where mites can cause significant damage to crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenyl propionate involves its interaction with various molecular targets. For example, in biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 4-Bromo-2-chlorophenol and propionic acid. The molecular pathways involved in these reactions depend on the specific enzymes and conditions present.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

The positions of halogens (Br, Cl) on the benzene ring significantly influence physical and chemical properties. For example:

- 4-Bromo-2-chlorophenyl propionate : Bromine at the 4-position and chlorine at the 2-position create steric hindrance and electronic effects distinct from analogs.

- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): Bromine (2-position) and chlorine (4-position) with an imine group. This compound exhibits a higher molecular weight (349.47 g/mol) due to additional substituents, leading to increased melting points and reduced solubility compared to simpler esters .

Functional Group Variations

Key Observations :

- Reactivity : The ester group in 4-bromo-2-chlorophenyl propionate is more susceptible to hydrolysis than the amide in but less reactive than the ketone in under acidic conditions.

- Solubility : Amide-containing compounds () exhibit higher water solubility due to hydrogen bonding, whereas esters (target compound) and ketones () are more soluble in organic solvents.

Biological Activity

4-Bromo-2-chlorophenyl propionate is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-Bromo-2-chlorophenyl propionate is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, linked to a propionate group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of 4-bromo-2-chlorophenyl propionate is attributed to its ability to interact with various molecular targets in cells. The compound may exhibit:

- Enzymatic Inhibition : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Protein Interaction : The compound may bind to proteins, affecting their conformation and activity.

- Induction of Apoptosis : It has been suggested that this compound could trigger apoptosis in certain cancer cell lines through various signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to 4-bromo-2-chlorophenyl propionate possess significant antibacterial properties. For instance, derivatives with similar structures have shown efficacy against multidrug-resistant bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-chlorophenyl propionate | E. coli | Not specified |

| Similar derivatives | Staphylococcus aureus | 12 µg/mL |

Note: Specific MIC values for 4-bromo-2-chlorophenyl propionate are not yet established in the literature.

Anticancer Activity

The anticancer potential of 4-bromo-2-chlorophenyl propionate has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-chlorophenyl propionate | MCF7 | Not specified |

| Ethyl-pyrazole derivatives | A549 | 26 µM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL |

Further research is required to determine the exact IC50 for 4-bromo-2-chlorophenyl propionate.

Toxicological Studies

Toxicological evaluations have indicated that exposure to compounds like 4-bromo-2-chlorophenyl propionate may lead to adverse health effects. A study on profenofos, which metabolizes into this compound, highlighted the potential for neurotoxicity due to inhibition of acetylcholinesterase and other β-esterases.

Case Studies

- Profenofos Metabolism : A pilot study conducted among Egyptian agricultural workers demonstrated elevated urinary levels of 4-bromo-2-chlorophenol (BCP), a metabolite of profenofos, indicating exposure during pesticide application. Urinary BCP levels increased significantly during exposure periods, suggesting its utility as a biomarker for pesticide exposure .

- Anticancer Screening : In vitro studies have shown that derivatives related to 4-bromo-2-chlorophenyl propionate exhibit varying degrees of anticancer activity. For instance, compounds with similar halogen substitutions have been tested against several cancer cell lines, revealing promising results in inhibiting cell growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.